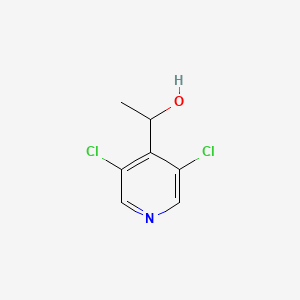

1-(3,5-Dichloropyridin-4-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dichloropyridin-4-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO/c1-4(11)7-5(8)2-10-3-6(7)9/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPDCYCCMCEYQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=NC=C1Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 3,5 Dichloropyridin 4 Yl Ethanol and Its Stereoisomers

Established Synthetic Pathways for 1-(3,5-Dichloropyridin-4-yl)ethanol

The synthesis of racemic this compound is typically achieved through standard organic reactions. One common method involves the nucleophilic addition of a methyl group to 3,5-dichloro-4-pyridinecarboxaldehyde. This can be accomplished using a Grignard reagent like methylmagnesium bromide or an organolithium reagent such as methyllithium.

Alternatively, the reduction of the corresponding ketone, 1-(3,5-dichloropyridin-4-yl)ethanone, provides another efficient route. This transformation is commonly carried out using reducing agents like sodium borohydride (B1222165) in an alcoholic solvent.

Development of Asymmetric Synthesis for Enantiomerically Pure (R)- and (S)-1-(3,5-Dichloropyridin-4-yl)ethanol

The production of enantiomerically pure forms of this compound is of significant interest for various applications. sioc-journal.cn This has led to the development of several asymmetric synthesis strategies.

Strategies for Chiral Induction and Stereoselective Production

Asymmetric synthesis aims to selectively produce one enantiomer over the other. nih.gov A primary strategy for obtaining enantiomerically pure (R)- and (S)-1-(3,5-Dichloropyridin-4-yl)ethanol is the asymmetric reduction of the prochiral ketone, 1-(3,5-dichloropyridin-4-yl)ethanone. This can be achieved through several methods:

Catalytic Asymmetric Transfer Hydrogenation: This method utilizes a chiral catalyst to transfer hydrogen from a hydrogen donor to the ketone. For example, a ruthenium(II) catalyst in combination with a chiral ligand like (R,R)-N-(4-dodecylbenzenesulfonyl)-1,2-diphenylethylene-1,2-diamine can effectively reduce the ketone to the corresponding alcohol with high enantioselectivity. karger.com The reaction is typically carried out in the presence of a hydrogen source such as sodium formate (B1220265) in water. karger.com

Enzyme-Catalyzed Reduction: Biocatalysis using enzymes like ketoreductases (KREDs) offers a highly selective and environmentally friendly approach. These enzymes can reduce the ketone to either the (R)- or (S)-alcohol with high enantiomeric excess, depending on the specific enzyme used.

Enantiomeric Separation Techniques

When a synthetic route produces a racemic mixture, separation of the enantiomers is necessary to obtain the pure forms. libretexts.org This process is known as resolution. libretexts.org

Diastereomeric Resolution: This classic method involves reacting the racemic alcohol with a chiral resolving agent to form a mixture of diastereomers. libretexts.org Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization. After separation, the chiral auxiliary is cleaved to yield the pure enantiomers.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. nih.govnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used. nih.gov The different interactions of the enantiomers with the chiral stationary phase lead to different retention times, allowing for their separation. nih.gov This method can be applied on both analytical and preparative scales. koreascience.kr

Reaction Chemistry and Transformations of the Hydroxyl Group in this compound

The hydroxyl group in this compound is a versatile functional group that can undergo a range of transformations, making it a valuable intermediate in multi-step syntheses.

Esterification: The alcohol can be converted to its corresponding ester by reaction with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. libretexts.org This reaction is often catalyzed by an acid. libretexts.org

Etherification: Formation of an ether can be achieved through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. Dehydration of the alcohol under specific conditions can also lead to ether formation. libretexts.org

Oxidation: The secondary alcohol can be oxidized back to the ketone, 1-(3,5-dichloropyridin-4-yl)ethanone, using various oxidizing agents.

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. This allows for subsequent nucleophilic substitution reactions with a wide range of nucleophiles.

Chemical Derivatization and Analogues of 1 3,5 Dichloropyridin 4 Yl Ethanol: Synthesis and Structural Elucidation

Design Principles for Derivatives Incorporating the 3,5-Dichloropyridin-4-yl Moiety

The 3,5-dichloropyridin-4-yl moiety is a key pharmacophore in the design of various kinase inhibitors. The chlorine atoms at the 3 and 5 positions of the pyridine (B92270) ring play a significant role in establishing crucial interactions within the ATP binding pocket of target proteins. For instance, in the design of Fibroblast Growth Factor Receptor (FGFR) inhibitors, this group is often incorporated to enhance binding affinity and selectivity. researchgate.netnih.gov The design strategy frequently involves linking the 1-(3,5-dichloropyridin-4-yl)ethoxy group to a core heterocyclic scaffold, such as an indazole, to create potent and selective inhibitors. researchgate.netnih.gov This strategic hybridization aims to combine the favorable binding characteristics of the dichloropyridinyl group with the core structure's ability to interact with other key residues in the kinase domain. researchgate.net

Synthesis of Complex Architectures Utilizing 1-(3,5-Dichloropyridin-4-yl)ethanol as a Core Fragment

A notable example of a complex molecule synthesized from this compound is LY2874455, a potent pan-FGFR inhibitor. nih.govaacrjournals.orgresearchgate.net The synthesis of LY2874455 and related indazole derivatives involves the coupling of the (R)-1-(3,5-dichloropyridin-4-yl)ethoxy moiety with a substituted indazole core. nih.govaacrjournals.org The core indazole itself can be synthesized through various methods, often involving the construction of the bicyclic ring system from appropriately substituted anilines or other precursors. nih.govresearchgate.netjmchemsci.com The vinyl pyrazole (B372694) moiety is then introduced at the 3-position of the indazole, extending towards the solvent-exposed region and making important hydrophobic interactions. aacrjournals.org

The synthesis of 3-(5′-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles represents another class of potent FGFR inhibitors. researchgate.netnih.gov These compounds are developed using a hybridization strategy, combining the indazole scaffold with a benzimidazole (B57391) moiety. researchgate.net One such derivative, identified as a potent pan-FGFR inhibitor, demonstrated significant tumor growth inhibition in preclinical models. nih.gov The synthesis typically involves the preparation of the substituted benzimidazole, which is then coupled to the 5-hydroxy-1H-indazole, followed by the introduction of the 1-(3,5-dichloropyridin-4-yl)ethoxy group. researchgate.netnih.gov

Table 1: Examples of Indazole-Based Derivatives

| Compound Name | Core Structure | Key Features |

|---|---|---|

| LY2874455 nih.govaacrjournals.orgresearchgate.net | Indazole | Pan-FGFR inhibitor with a vinyl pyrazole moiety. |

The 3,5-dichloropyridin-4-yl group is also a key component in the synthesis of isoxazole-based derivatives, such as the precursors to BMS-986318, a farnesoid X receptor (FXR) agonist. h1.conih.govthieme-connect.comthieme-connect.com The synthesis of the core isoxazole (B147169) ring can be achieved through various methods, including the reaction of a pyridinecarboximidoyl chloride with a suitable enolate. nih.gov Specifically, the synthesis of a precursor to BMS-986318 commences with the condensation of 3,5-dichloroisonicotinaldehyde (B151372) with hydroxylamine (B1172632) hydrochloride, followed by chlorination to yield a pyridinecarboximidoyl chloride. nih.gov This intermediate then undergoes a [3+2] cycloaddition with an enolate to form the 3,5-disubstituted isoxazole ring. nih.gov The versatility of isoxazole synthesis allows for the introduction of diverse substituents at various positions of the ring, enabling the fine-tuning of pharmacological properties. mdpi.comsarpublication.comorganic-chemistry.orgresearchgate.netnih.gov

Table 2: Example of an Isoxazole-Based Derivative Precursor

| Compound Name | Core Structure | Key Synthetic Step |

|---|

The this compound scaffold can also be incorporated into triazole-based derivatives. Triazoles are a class of five-membered heterocyclic compounds with three nitrogen atoms, existing as either 1,2,3-triazoles or 1,2,4-triazoles. chemmethod.commdpi.comraco.cat The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through various methods, including the Pellizzari reaction, which involves the reaction of an amide with an acyl hydrazide. scispace.com Other synthetic routes involve the cyclization of thiosemicarbazide (B42300) derivatives or the reaction of hydrazides with isothiocyanates. scispace.comresearchgate.net These methods provide access to a wide range of substituted triazoles that can be further functionalized with the 1-(3,5-dichloropyridin-4-yl)ethoxy group.

Table 3: Common Synthetic Methods for 1,2,4-Triazoles

| Synthetic Method | Key Reactants | Reference |

|---|---|---|

| Pellizzari Reaction | Amide, Acyl hydrazide | scispace.com |

| From Thiosemicarbazides | Thiosemicarbazide derivative | scispace.com |

Beyond indazoles, isoxazoles, and triazoles, the this compound moiety can be integrated into a diverse array of other nitrogen-containing heterocyclic systems. nih.govmdpi.comresearchgate.netsemanticscholar.orgmdpi.comnih.govd-nb.infoimist.maresearchgate.net These include pyridines, pyrimidines, quinazolines, and imidazo[4,5-b]pyridines, among others. The synthesis of these analogues often involves multi-step sequences, starting from readily available precursors and employing various cyclization and cross-coupling reactions. For example, the synthesis of imidazo[4,5-b]pyridine derivatives can be achieved through a palladium-catalyzed tandem cross-coupling/cyclization reaction. researchgate.net The incorporation of the 3,5-dichloropyridin-4-yl group into these diverse heterocyclic scaffolds allows for the exploration of a broad chemical space in the quest for novel therapeutic agents. d-nb.info

Catalytic Approaches in the Synthesis of Derivatives

Catalysis plays a pivotal role in the efficient and selective synthesis of derivatives of this compound. Metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are frequently employed to form key carbon-carbon and carbon-heteroatom bonds. For instance, palladium catalysts are instrumental in the construction of the imidazo[4,5-b]pyridine core. researchgate.net

Furthermore, catalytic dehydrative cyclization reactions offer an environmentally benign approach to forming nitrogen-containing heterocycles. pitt.edu These reactions, often catalyzed by metal oxides like rhenium(VII) oxide (Re₂O₇), can proceed under mild conditions and convert β- or γ-hydroxy amides or thioamides into the corresponding oxazolines, oxazines, and isoxazolines. pitt.edu The use of specific solvents, such as hexafluoroisopropanol (HFIP), can enhance the reaction efficiency by stabilizing cationic intermediates and sequestering water. pitt.edu These catalytic methods provide powerful tools for the synthesis of complex heterocyclic architectures from precursors derived from this compound.

Medicinal Chemistry and Pharmacological Evaluation of 1 3,5 Dichloropyridin 4 Yl Ethanol Derivatives

Identification and Characterization of Biological Targets

Derivatives of 1-(3,5-dichloropyridin-4-yl)ethanol have been identified as potent modulators of several key biological targets implicated in a range of diseases. These targets primarily include enzymes and receptors that play crucial roles in cell signaling pathways related to inflammation, cell growth, and metabolic regulation. The main biological targets identified for this class of compounds are Fibroblast Growth Factor Receptors (FGFRs), Farnesoid X Receptor (FXR), and cAMP-specific Phosphodiesterase-4 (PDE4). researchgate.netnih.govacs.org The diverse biological activities stem from the versatile chemical structure of the parent compound, which allows for modifications to achieve desired therapeutic effects.

Enzyme and Receptor Inhibition Studies

Fibroblast Growth Factor Receptor (FGFR) Inhibitory Activities

Derivatives of this compound have been extensively investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases that are crucial in cell proliferation, differentiation, and angiogenesis. arabjchem.org Dysregulation of FGFR signaling is implicated in various cancers.

One notable derivative, LY2874455, which incorporates the (R)-1-(3,5-dichloropyridin-4-yl)ethoxy moiety, has demonstrated potent pan-FGFR inhibitory activity. arabjchem.orgresearchgate.netcreative-enzymes.com This compound, chemically named (R)-(E)-2-(4-(2-(5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazol-3-yl)vinyl)-1H-pyrazol-1-yl)ethanol, exhibits significant inhibitory action against FGFR1, FGFR2, FGFR3, and FGFR4. researchgate.netnih.gov In preclinical studies, LY2874455 has shown broad-spectrum antitumor activity in various cancer models, including lung and gastric cancers. lktlabs.com

Another series of derivatives, 3-(5′-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles, has also been synthesized and evaluated for FGFR inhibitory activity. researchgate.net One compound from this series was identified as a potent pan-FGFR inhibitor with IC50 values of 0.9, 2.0, 2.0, and 6.1 nM for FGFR1-4, respectively. researchgate.net Furthermore, a derivative, (R)-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-3-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)-1H-indazole, showed excellent in vitro inhibitory activity against a panel of FGFR-amplified cell lines and suppressed downstream signaling pathways. acs.org

| Derivative | Target | IC50 (nM) | Source |

| LY2874455 | FGFR1 | 2.8 | arabjchem.orgresearchgate.netcreative-enzymes.com |

| FGFR2 | 2.6 | arabjchem.orgresearchgate.netcreative-enzymes.com | |

| FGFR3 | 6.4 | arabjchem.orgresearchgate.netcreative-enzymes.com | |

| FGFR4 | 6.0 | arabjchem.orgresearchgate.netcreative-enzymes.com | |

| 3-(5′-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazole derivative | FGFR1 | 0.9 | researchgate.net |

| FGFR2 | 2.0 | researchgate.net | |

| FGFR3 | 2.0 | researchgate.net | |

| FGFR4 | 6.1 | researchgate.net |

Farnesoid X Receptor (FXR) Agonistic Properties

The farnesoid X receptor (FXR) is a nuclear receptor that is a key regulator of bile acid, lipid, and glucose metabolism. nih.govnih.gov Activation of FXR has shown therapeutic potential for metabolic diseases such as nonalcoholic steatohepatitis (NASH). nih.gov Derivatives of this compound have been explored for their ability to modulate FXR activity.

Specifically, a series of non-bile acid FXR agonists containing a 3-(3,5-dichloropyridin-4-yl)isoxazole moiety has been developed. nih.govgoogle.comgoogle.com One such compound, BMS-986318, demonstrated potent in vitro and in vivo activation of FXR. nih.gov This compound, 6-(2-(5-cyclopropyl-3-(3,5-dichloropyridin-4-yl)isoxazol-4-yl)-7-azaspiro[3.5]non-1-en-7-yl)-4-(trifluoromethyl)quinoline-2-carboxylic acid, was shown to be effective in a mouse model of liver cholestasis and fibrosis. nih.gov

cAMP-specific Phosphodiesterase-4 (PDE4) Inhibitory Potential in Ester Derivatives

Phosphodiesterase-4 (PDE4) is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a second messenger involved in inflammatory processes. nih.govacs.org Inhibition of PDE4 leads to increased cAMP levels, which in turn suppresses the activity of inflammatory cells. nih.gov This makes PDE4 an attractive target for the treatment of inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). nih.gov

A novel class of ester derivatives of 1-(3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl)ethanol has been synthesized and shown to be potent PDE4 inhibitors. acs.orgnih.gov Extensive exploration of variously substituted benzoic acid esters led to the identification of compounds with high activity in both cell-free and cell-based assays. nih.gov One such derivative, tanimilast, has been identified as a promising candidate for inhaled administration in the treatment of respiratory diseases. nih.gov Another derivative, CHF6001, designed for topical pulmonary administration, has also demonstrated potent anti-inflammatory effects as a PDE4 inhibitor. researchgate.net

Anti-Parasitic Activity

Derivatives of this compound have also shown potential in the treatment of parasitic diseases. A novel thiotriazole compound, (R)-2-((3-(3,5-dichloropyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)-1-(1H-indol-3-yl)propan-1-one, has been investigated for its efficacy against parasitic protozoal infections, particularly malaria caused by Plasmodium falciparum. google.comgoogle.com This indicates that the 3,5-dichloropyridin-4-yl moiety can be incorporated into different heterocyclic systems to target a variety of pathogens.

Comprehensive Structure-Activity Relationship (SAR) Investigations

The development of this compound derivatives has been guided by extensive structure-activity relationship (SAR) studies. These investigations have been crucial in optimizing the potency and selectivity of these compounds for their respective biological targets.

For FGFR inhibitors, the (R)-1-(3,5-dichloropyridin-4-yl)ethoxy group has been identified as a key pharmacophore. researchgate.net Modifications to the rest of the molecule, such as the introduction of substituted benzimidazole (B57391) and indazole scaffolds, have been shown to significantly influence inhibitory activity. researchgate.net The linkage between these heterocyclic systems and the dichloropyridyl ethoxy moiety is critical for potent FGFR inhibition.

In the case of PDE4 inhibitors, SAR studies have focused on the ester derivatives of 1-(3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl)ethanol. acs.org It was found that the nature of the ester group, particularly substituted benzoic acids, plays a significant role in determining the inhibitory potency. nih.gov This allows for fine-tuning of the molecule's properties to maximize efficacy and suitability for specific routes of administration, such as inhalation. nih.gov

For FXR agonists, the 3,5-dichloropyridin-4-yl group is a crucial component of the isoxazole-containing core. The SAR of this series has been explored by modifying the substituents on the isoxazole (B147169) ring and the other parts of the molecule to achieve potent and selective FXR activation.

Influence of Stereochemistry on Biological Potency

The stereochemistry of molecules plays a pivotal role in their biological activity, a phenomenon distinctly observed in derivatives of this compound. The spatial arrangement of atoms, particularly at the chiral center of the ethanol (B145695) moiety, significantly influences the binding affinity and inhibitory potency of these compounds against their biological targets.

A prominent example is seen in a series of indazole enantiomers designed as Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors. Computational studies have revealed a substantial difference in the potency of the R- and S-enantiomers. The R-enantiomer of 5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-3-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)-1H-indazole, also known as (R)-21c, was found to be 10.44 times more potent than its corresponding S-enantiomer, (S)-21c. rsc.org This disparity is attributed to the R-configuration inducing a favorable conformational change in the P-loop of the FGFR1 active site, which is not observed with the less active S-enantiomer. rsc.org

Further emphasizing the importance of stereochemistry, the specific enantiomer (R)-(E)-2-(4-(2-(5-(1-(3,5-dichloropyridin-4-yl) ethoxy)-1H-indazol-3yl) vinyl)-1H-pyrazol-1-yl) ethanol, known as LY2874455, has been identified as a novel and potent pan-FGFR inhibitor. nih.gov The commercial availability and focus on the (R)-1-(3,5-dichloropyridin-4-yl)ethanol enantiomer in chemical catalogs further underscore its significance as a key intermediate for synthesizing biologically active molecules. chemicalbook.comdoronscientific.com

This principle is not unique to this compound class; studies on other chiral molecules like acivicin (B1666538) derivatives also demonstrate that stereoisomers can have vastly different biological activities, where the specific arrangement around a chiral center dictates the interaction with target enzymes. mdpi.com

Elucidation of Key Pharmacophoric Features

The biological activity of this compound derivatives is dictated by several key pharmacophoric features that enable effective interaction with their target proteins. For derivatives targeting FGFR, the molecular structure is optimized for binding within the ATP-binding site of the kinase.

Analysis of the binding mode of potent FGFR inhibitors has identified several crucial components:

A Hydrogen-Bonding Heterocyclic System: A core scaffold, such as 3-benzoimidazolyl-indazole, is critical for forming hydrogen bonds with residues in the hinge region of the kinase domain, specifically with Glu562 and Ala564. researchgate.net This mimics the binding pattern of ATP. researchgate.net

The Dichloropyridinyl Moiety: The 3,5-dichloropyridin-4-yl group itself is a key feature. researchgate.net The dichloro-substituted pyridine (B92270) ring fits into a hydrophobic cleft, interacting with residues like Asn568. researchgate.net The electron-withdrawing nature of the chlorine atoms also influences the molecule's reactivity and biological activity. cymitquimica.com

A Solvent-Exposed Moiety: A portion of the molecule, such as an N-methyl piperazine (B1678402) group, often points out from the ATP-binding site towards the solvent-exposed region, which can be modified to fine-tune properties like solubility and cell permeability. researchgate.net

Optimal Conformation: For some derivatives, a specific conformation is crucial for activity. In a series of WNT signaling inhibitors, a twisted conformation about the pyridine–piperidine bond was identified as a key requirement for potency. acs.orgnih.gov Computational analysis of FGFR1 inhibitors showed that the more potent R-enantiomer adopts a favorable orientation due to the rotation of two dihedral angles (φ1(CNCC) and φ2(CC*OC)), allowing for optimal positioning and stronger interactions within the binding cavity. rsc.org

| Pharmacophoric Feature | Interacting Residues (FGFR1) | Role in Binding | Reference |

| 3-Benzoimidazolyl-indazole | Glu562, Ala564 | Hydrogen bonding with the hinge region | researchgate.net |

| Dichloro-substituted pyridine | Asn568 | Interaction within a hydrophobic cleft | researchgate.net |

| Benzimidazole motifs | Phe489, Arg629 | Stabilization of the ligand | rsc.org |

| N-methyl piperazine | - | Points out from the ATP-binding site | researchgate.net |

| Nitrogen atom in scaffold | ALA564 | Hydrogen bond acceptor | researchgate.net |

Mechanistic Studies of Ligand-Target Interactions

Understanding the precise mechanisms through which these derivatives interact with their biological targets is fundamental to their development as therapeutic agents. This involves validating their activity in various assays and dissecting their effects on cellular processes.

Biochemical and Cellular Assay Validation

A range of biochemical and cellular assays are employed to confirm the activity and selectivity of this compound derivatives. These assays are crucial for quantifying the inhibitory potency and validating the mechanism of action.

Biochemical Assays:

Enzymatic Assays: The inhibitory activity against specific enzymes is a primary validation method. For kinase inhibitors, ELISA-based kinase assays are used to determine the IC50 values against a panel of kinases, such as FGFR1-4 and VEGFR2. researchgate.net These assays confirmed that a derivative, compound 105, is a potent pan-FGFR inhibitor with IC50 values in the low nanomolar range. researchgate.net

Protein-Protein Interaction Assays: These assays can be used to study how the compounds might disrupt essential protein complexes. novalix.com

Cellular Assays:

Cell-Based Reporter Assays: For pathways like WNT signaling, high-throughput cell-based reporter assays are used to screen for inhibitors. These assays measure the activity of the pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a pathway-responsive promoter. acs.orgnih.gov

Cell Proliferation/Viability Assays: The effect of the compounds on the growth of cancer cell lines with specific genetic alterations (e.g., FGFR amplification) is assessed. For example, derivatives have shown potent inhibitory activity against FGFR-amplified lung cancer cell lines like H1581. researchgate.net

Functional Cellular Assays: To validate the physiological effect, assays measuring specific cellular responses are used. For instance, the ability of LY2874455 to suppress nitric oxide (NO) and reactive oxygen species (ROS) generation in LPS-stimulated macrophage cell lines (RAW264.7) has been demonstrated. nih.gov

| Assay Type | Purpose | Example Application | Reference |

| ELISA Kinase Assay | Quantify enzymatic inhibition (IC50) | Testing derivatives against FGFR1-4 and VEGFR2 | researchgate.net |

| Cell-Based Reporter Assay | Screen for pathway inhibitors | Identifying WNT signaling inhibitors | acs.orgnih.gov |

| Cell Proliferation Assay | Assess anti-cancer activity | Evaluating inhibitors on FGFR-amplified cancer cells | researchgate.net |

| NO/ROS Measurement | Determine anti-inflammatory effects | Measuring NO and ROS reduction in macrophages | nih.gov |

| Immunoproteasome Activity Assay | Validate mechanism of inflammation reduction | Measuring enzymatic activities of LMP2 and LMP7 subunits | nih.gov |

Modulation of Cellular Signaling Pathways

Derivatives of this compound have been shown to modulate several critical cellular signaling pathways implicated in diseases like cancer and inflammation.

Fibroblast Growth Factor Receptor (FGFR) Pathway: A primary target for many of these derivatives is the FGFR signaling pathway, which plays a crucial role in cell proliferation, differentiation, and angiogenesis. researchgate.net Aberrant FGFR signaling is a known driver in various cancers. Compounds such as LY2874455 and other indazole derivatives act as potent, selective, pan-FGFR inhibitors. nih.govresearchgate.net They function by competing with ATP for the binding site in the kinase domain, thereby blocking the downstream signaling cascade. researchgate.net

WNT Signaling Pathway: The WNT signaling pathway is fundamental in embryonic development and its dysregulation is frequently observed in malignancies, particularly colon cancer, where it is linked to the maintenance of cancer stem cells. acs.orgnih.gov A series of 3,4,5-trisubstituted pyridine derivatives, originating from a 1-(3,5-dichloropyridin-4-yl) core structure, were identified as potent inhibitors of the WNT pathway through a cell-based reporter assay. acs.orgnih.gov These compounds represent a successful example of pathway-focused drug discovery without prior knowledge of the specific biochemical target. nih.gov

Inflammatory Signaling in Macrophages: Beyond cancer, these compounds have demonstrated effects on inflammatory pathways. The FGFR inhibitor LY2874455 was found to reduce inflammation in macrophages. nih.gov It suppresses the production of inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS) in response to lipopolysaccharide (LPS) stimulation. nih.gov The underlying mechanism involves the induction of autophagy, which leads to the selective degradation of immunoproteasome subunits. nih.gov This degradation, mediated by the selective autophagy receptor p62, dampens the inflammatory response, highlighting a novel mechanism for the anti-inflammatory effects of these compounds. nih.gov

Preclinical Research and Therapeutic Potential of 1 3,5 Dichloropyridin 4 Yl Ethanol Derivatives

In Vitro Efficacy in Relevant Cell Lines and Disease Models

Derivatives of 1-(3,5-dichloropyridin-4-yl)ethanol have demonstrated significant efficacy in various in vitro models, primarily by targeting key signaling pathways involved in cancer and inflammation, such as Fibroblast Growth Factor Receptors (FGFR) and Phosphodiesterase-4 (PDE4).

One prominent class of derivatives, 3-(5′-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles, has been identified as potent pan-FGFR inhibitors. researchgate.netnih.gov The compound (R)-21c, for instance, showed potent inhibitory activity against FGFR1-4. nih.gov This inhibition effectively suppressed downstream signaling pathways and demonstrated significant antiproliferative activity against a panel of cancer cell lines with amplified FGFR. researchgate.netnih.gov Another potent, selective, small-molecule FGFR inhibitor, LY2874455, which contains the (R)-1-(3,5-Dichloropyridin-4-yl)ethoxy moiety, has shown potent activity against FGF/FGFR-mediated signaling in several cancer cell lines. nih.gov

In the context of inflammatory diseases, novel ester derivatives of 1-(3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl) ethanol (B145695) have been synthesized and evaluated as inhibitors of cAMP-specific phosphodiesterase-4 (PDE4). mdpi.comnih.gov Several of these compounds exhibited high activity in both cell-free and cell-based assays, such as in human peripheral blood mononuclear cells (PBMCs) and THP-1 monocyte-derived macrophages, where they inhibited the release of TNF-α. mdpi.comaacrjournals.org

Another derivative, BMS-986318, which incorporates a 3,5-dichloropyridin-4-yl group, acts as a potent nonbile acid farnesoid X receptor (FXR) agonist, demonstrating significant in vitro activation of this nuclear receptor. doronscientific.com Furthermore, pyridine-chalcone derivatives have been evaluated for their antiproliferative activities against various cancer cell lines, with some compounds showing potent activity. drugbank.com

| Derivative Class | Target | Cell Lines/Models | Observed Effect | Reference |

|---|---|---|---|---|

| Indazole Derivatives ((R)-21c, LY2874455) | FGFR1-4 | FGFR-amplified cancer cell lines (e.g., NCI-H1581, SNU-16, KATO-III, RT-112) | Potent inhibition of FGFR phosphorylation and downstream signaling; antiproliferative activity. | researchgate.netnih.govnih.gov |

| Benzoic Acid Ester Derivatives | PDE4 | Human PBMCs, THP-1 cells | Inhibition of TNF-α release. | mdpi.comaacrjournals.org |

| Isoxazole (B147169) Derivatives (BMS-986318) | FXR | FXR reporter assay | Potent activation of Farnesoid X Receptor. | doronscientific.com |

| Pyridine-Chalcone Derivatives | Tubulin | K562, A549, Hela, HCT-116 cancer cell lines | Potent antiproliferative activities. | drugbank.com |

In Vivo Efficacy Studies in Animal Models

The promising in vitro results of this compound derivatives have been substantiated by in vivo efficacy studies in various animal models of cancer and inflammation.

The pan-FGFR inhibitor (R)-21c, an indazole derivative, demonstrated remarkable antitumor activity in a xenograft mouse model. nih.gov When administered orally at a specific dose, it resulted in nearly complete tumor growth inhibition (96.9% TGI) in mice bearing NCI-H1581 lung cancer xenografts, which have amplified FGFR1. researchgate.netnih.gov Similarly, the selective FGFR inhibitor LY2874455 showed a broad spectrum of antitumor activity in several tumor xenograft models, including those for lung, gastric, and bladder cancers, as well as multiple myeloma. nih.gov

In the realm of inflammatory diseases, a benzoic acid ester derivative targeting PDE4 was tested in an in vivo model of pulmonary inflammation and proved its efficacy. mdpi.com Another PDE4 inhibitor, CHF6001, was found to be effective and well-tolerated upon topical administration in relevant animal models of asthma and COPD. aacrjournals.org It suppressed antigen-induced decline of lung functions and eosinophilia in ovalbumin-sensitized rats. aacrjournals.org

The nonbile acid FXR agonist, BMS-986318, demonstrated efficacy in a mouse bile duct ligation model, which is a model for liver cholestasis and fibrosis. doronscientific.com Additionally, certain pyridine-chalcone derivatives significantly inhibited tumor growth in H22 xenograft models without apparent toxicity, with one compound showing stronger activity than the reference compound CA-4. drugbank.com

| Derivative Class | Animal Model | Disease | Key Findings | Reference |

|---|---|---|---|---|

| Indazole Derivatives ((R)-21c, LY2874455) | Nude mice with NCI-H1581, SNU-16, OPM-2, RT-112 xenografts | Lung, Gastric, Bladder Cancer, Multiple Myeloma | Significant tumor growth inhibition (up to 96.9% TGI). | researchgate.netnih.govnih.gov |

| Benzoic Acid Ester Derivatives (e.g., CHF6001) | Ovalbumin-sensitised Brown Norway rats | Pulmonary Inflammation (Asthma/COPD) | Suppressed antigen-induced decline of lung functions and eosinophilia. | mdpi.comaacrjournals.org |

| Isoxazole Derivatives (BMS-986318) | Mouse bile duct ligation model | Liver Cholestasis and Fibrosis | Demonstrated in vivo efficacy. | doronscientific.com |

| Pyridine-Chalcone Derivatives | Mice with H22 xenografts | Cancer | Significant tumor growth inhibition without apparent toxicity. | drugbank.com |

Radiosensitization Properties

A significant finding in the preclinical evaluation of this compound derivatives is the radiosensitizing potential of the pan-FGFR inhibitor LY2874455. mdpi.comnih.gov Radiotherapy is a cornerstone of cancer treatment, but intrinsic or acquired radioresistance in tumor cells can limit its effectiveness. mdpi.com The inhibition of cytoprotective pathways activated by ionizing radiation, such as the FGFR signaling pathway, represents a promising strategy to enhance tumor sensitivity to radiation. mdpi.comelsevierpure.com

The radiosensitizing effects of LY2874455 have been demonstrated in radioresistant human cancer cell lines. mdpi.comnih.gov In one study, a 100 nM concentration of LY2874455 increased the sensitivity to X-rays by 31% in H1703 cells (FGFR1 mutant), 62% in A549 cells (FGFR wild-type), and 53% in H1299 cells (FGFR wild-type). researchgate.netmdpi.comnih.gov The combination of X-rays and LY2874455 led to a significant induction of mitotic catastrophe, a primary mode of radiation-induced cell death. mdpi.comnih.gov

These in vitro findings were further supported by in vivo studies. mdpi.com In a nude mouse xenograft model using A549 cells, the combination treatment of oral LY2874455 and X-ray irradiation suppressed tumor growth to a significantly greater extent than either treatment alone. mdpi.comnih.gov Importantly, this enhanced antitumor effect was achieved without noticeable toxicity or bodyweight loss in the animals. mdpi.com This was the first report to show the radiosensitizing effect of a selective pan-FGFR inhibitor, suggesting the potential clinical utility of LY2874455 as a radiosensitizer. mdpi.comnih.gov

| Derivative | Model | Key Findings | Mechanism | Reference |

|---|---|---|---|---|

| LY2874455 | Radioresistant human cancer cell lines (H1703, A549, H1299) | Increased clonogenic cell death by up to 62% when combined with X-rays. | Induction of mitotic catastrophe. | researchgate.netmdpi.comnih.gov |

| Nude mouse xenograft model (A549 cells) | Significantly greater suppression of tumor growth with combination therapy compared to monotherapy, without added toxicity. | mdpi.comnih.gov |

Computational Chemistry and Molecular Modeling for 1 3,5 Dichloropyridin 4 Yl Ethanol and Its Derivatives

Molecular Docking Simulations for Ligand-Protein Binding Site Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding mode of potential drug candidates and for structure-based drug design. For derivatives of 1-(3,5-Dichloropyridin-4-yl)ethanol, molecular docking simulations have been instrumental in elucidating their interaction with various protein targets, most notably Fibroblast Growth Factor Receptors (FGFRs).

Derivatives of 1-(3,5-dichoropyridin-4-yl)ethanol have been identified as potent inhibitors of FGFRs, a family of receptor tyrosine kinases implicated in various cancers. Molecular docking studies have revealed key interactions between these inhibitors and the ATP-binding site of the FGFR kinase domain. The 3,5-dichloropyridine (B137275) moiety plays a critical role in the binding affinity and selectivity of these compounds.

A notable example involves a series of 3-(5′-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles which have been identified as potent pan-FGFR inhibitors. Docking studies of these compounds into the FGFR1 kinase domain have shown that the dichloropyridine ring occupies a hydrophobic pocket. This interaction is crucial for the high affinity of these compounds. Furthermore, the nitrogen atom of the pyridine (B92270) ring can act as a hydrogen bond acceptor, forming a crucial hydrogen bond with the backbone amide of a key amino acid residue, such as Ala564, in the hinge region of the kinase. This mimics the binding pattern of the native ATP ligand.

The ethoxy linker connecting the dichloropyridine and the indazole core allows for the optimal positioning of these two key fragments within the binding site. Modifications to the ethanol (B145695) moiety, such as stereochemistry and substitution, can significantly impact the binding affinity and selectivity, highlighting the importance of this group in orienting the molecule within the active site.

Interactive Table: Key Interactions of this compound Derivatives with FGFR1

| Interacting Residue | Interaction Type | Moiety Involved |

|---|---|---|

| Ala564 (Hinge Region) | Hydrogen Bond | Pyridine Nitrogen |

| Asn568 | Hydrophobic Interaction | Dichloropyridine Ring |

Advanced Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are essential for predicting the activity of novel compounds, optimizing lead compounds, and understanding the physicochemical properties that govern their biological effects. For this compound and its derivatives, QSAR studies can provide a framework for designing more potent and selective inhibitors.

While specific QSAR studies on this compound are not extensively reported in publicly available literature, the principles of QSAR can be applied to this class of compounds based on studies of other pyridine derivatives with various biological activities, such as anticancer and antioxidant effects. nih.govscispace.com

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values for FGFR inhibition) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. mdpi.com

For derivatives of this compound, relevant descriptors would likely include:

Electronic Descriptors: Charges on the pyridine nitrogen and chlorine atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These descriptors would be crucial in modeling the hydrogen bonding and electrostatic interactions within the protein's active site.

Steric Descriptors: Molecular volume, surface area, and specific conformational descriptors. These would help in understanding the spatial requirements for optimal binding.

Hydrophobic Descriptors: LogP (partition coefficient), which is a measure of the compound's hydrophobicity. This is important for the interactions within the hydrophobic pocket of the kinase.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

A hypothetical QSAR equation for FGFR inhibition by derivatives of this compound might take the form:

pIC50 = c0 + c1(Electronic Descriptor) + c2(Steric Descriptor) + c3*(Hydrophobic Descriptor)

Such a model would allow researchers to predict the inhibitory potency of newly designed analogs before their synthesis, thereby prioritizing the most promising candidates and accelerating the drug discovery process.

Interactive Table: Common Descriptors in QSAR Studies of Pyridine Derivatives

| Descriptor Class | Example Descriptors | Relevance to Biological Activity |

|---|---|---|

| Electronic | Dipole Moment, Atomic Charges | Hydrogen bonding, electrostatic interactions |

| Steric | Molecular Volume, Molar Refractivity | Shape complementarity with binding site |

| Hydrophobic | LogP, Ghose-Crippen LogKow | Hydrophobic interactions, membrane permeability |

Electronic Structure and Reactivity Predictions (e.g., Density Functional Theory applications)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations can provide valuable insights into the properties of this compound and its derivatives that are not easily accessible through experimental techniques.

DFT calculations can be used to determine a variety of electronic properties, including:

Optimized Molecular Geometry: Predicting the most stable three-dimensional conformation of the molecule.

Molecular Orbital Analysis: Visualizing the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. For the dichloropyridine moiety, the electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen influences the electron density distribution across the ring.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface of the molecule. The MEP is useful for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would highlight the negative potential around the pyridine nitrogen, making it a likely hydrogen bond acceptor, and the positive potential around the hydroxyl proton, making it a potential hydrogen bond donor.

Reactivity Descriptors: Calculating global reactivity descriptors such as chemical hardness, softness, and electrophilicity index. These parameters help in predicting the reactivity of the molecule in various chemical reactions.

Interactive Table: Predicted Electronic Properties of this compound from DFT

| Property | Predicted Characteristic | Implication for Biological Activity |

|---|---|---|

| HOMO-LUMO Gap | Moderate | Influences chemical reactivity and stability |

| Molecular Electrostatic Potential | Negative potential on pyridine N, Positive on OH | Dictates hydrogen bonding interactions |

Analytical Characterization Techniques for 1 3,5 Dichloropyridin 4 Yl Ethanol and Its Synthesized Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 1-(3,5-Dichloropyridin-4-yl)ethanol and its derivatives. Both ¹H and ¹³C NMR are employed to provide detailed information about the carbon-hydrogen framework of the molecule.

In ¹H NMR spectroscopy of the parent compound, the ethanol (B145695) side chain protons typically exhibit characteristic signals. The methyl (CH₃) protons appear as a doublet, and the methine (CH) proton as a quartet due to spin-spin coupling. The hydroxyl (OH) proton signal can vary in its chemical shift and may sometimes be broad, depending on the solvent and concentration. The aromatic protons on the dichloropyridine ring also show distinct signals. oeno-one.eu

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. libretexts.org The chemical shifts of the carbon atoms are influenced by their local electronic environment. For instance, the carbon atom bonded to the hydroxyl group (C-OH) in the ethanol moiety will have a characteristic chemical shift in the range of 50-100 ppm. libretexts.org The carbons of the pyridine (B92270) ring and the methyl group will also have distinct resonances. For derivatives, changes in the substitution pattern on the pyridine ring or modifications to the ethanol side chain will result in predictable shifts in the NMR spectra, allowing for unambiguous structural assignment. mdpi.comresearchgate.net

Table 1: Representative NMR Data for Ethanol and its Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Ethanol | ¹H | 1.2 (t), 3.6 (q) | Triplet, Quartet |

| Ethanol | ¹³C | ~18, ~60 | - |

| Generic Pyridine Derivative | ¹H | 8.7 (s), 8.1 (s) | Singlet |

| Generic Pyridine Derivative | ¹³C | 167.9, 163.6, 160.8, etc. | - |

Note: This table provides generalized data; specific shifts can vary based on the full molecular structure and solvent. oeno-one.eumdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in confirming the molecular formula. researchgate.netarkat-usa.org

The fragmentation patterns observed in the mass spectrum offer valuable structural information. For this compound, common fragmentation pathways include the loss of a methyl group (CH₃) or the entire ethanol side chain. The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, with the M, M+2, and M+4 peaks appearing in a predictable ratio. This isotopic signature is a powerful diagnostic tool for identifying chlorinated compounds. researchgate.netarkat-usa.org The analysis of fragmentation patterns of derivatives can help to identify the location and nature of substituents. libretexts.orgmit.edu

Chromatographic Separations: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation, purification, and quantitative analysis of this compound and its derivatives. openaccessjournals.com These methods are crucial for assessing the purity of synthesized compounds and for isolating specific products from reaction mixtures. rsc.org

UPLC, an advancement over traditional HPLC, utilizes columns with smaller particle sizes (typically less than 2 µm), which allows for higher resolution, increased sensitivity, and faster analysis times. globalresearchonline.netijacskros.com The choice of the stationary phase (e.g., C18) and the mobile phase composition is optimized to achieve efficient separation of the target compound from starting materials, byproducts, and other impurities. ijacskros.comnih.gov A detector, commonly a UV-Vis spectrophotometer or a mass spectrometer (LC-MS), is used for the detection and quantification of the separated components. openaccessjournals.comijacskros.com

Table 2: Comparison of HPLC and UPLC

| Feature | HPLC | UPLC |

|---|---|---|

| Particle Size | 3-5 µm | < 2 µm |

| Operating Pressure | Up to 400 bar | Up to 1000 bar or more |

| Resolution | Good | Excellent |

| Analysis Time | Longer | Shorter |

| Solvent Consumption | Higher | Lower |

Source: globalresearchonline.net

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound and its derivatives. The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds.

For this compound, characteristic IR absorptions would include a broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. nih.gov C-H stretching vibrations from the alkyl and aromatic parts of the molecule typically appear in the 2850-3100 cm⁻¹ region. The C-O stretching vibration of the alcohol is expected in the 1000-1260 cm⁻¹ range. Vibrations associated with the dichloropyridine ring, including C=C and C=N stretching, will be observed in the fingerprint region (below 1600 cm⁻¹). The C-Cl stretching vibrations usually appear in the lower frequency region of the spectrum. mdpi.com

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and conformation. iucr.org For chiral molecules like this compound, which has a stereocenter at the carbon bearing the hydroxyl group, X-ray crystallography of a single crystal can unambiguously establish the R or S configuration.

This technique provides precise information about bond lengths, bond angles, and torsional angles within the molecule, revealing its preferred conformation in the solid state. This level of structural detail is invaluable for understanding the molecule's physical and chemical properties and for structure-activity relationship (SAR) studies in drug discovery. acs.orgnih.gov The crystal packing information obtained from X-ray analysis also sheds light on intermolecular interactions such as hydrogen bonding. iucr.org

Q & A

Q. What are the key physicochemical properties of 1-(3,5-Dichloropyridin-4-yl)ethanol, and how do they influence experimental design?

Answer: The compound’s molecular formula is C₇H₇Cl₂NO (MW: 192.04 g/mol) . Key properties include:

Q. Methodological Guidance :

Q. How can researchers synthesize and purify this compound?

Answer: While direct synthesis protocols are not explicitly detailed in the evidence, structural analogs (e.g., LY2874455) suggest:

Q. Methodological Guidance :

Q. What analytical techniques are recommended for structural characterization?

Answer:

- NMR : ¹H/¹³C NMR to confirm substitution patterns on the pyridine ring and ethanol moiety .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., halogen bonding) .

Q. Methodological Guidance :

- For crystallographic studies, grow single crystals via slow evaporation in ethanol/water mixtures (80:20 v/v) .

Advanced Research Questions

Q. How does this compound contribute to FGFR inhibition, and what experimental models validate its efficacy?

Answer: As a structural component of LY2874455, it binds FGFR kinases via:

Q. Methodological Guidance :

Q. What contradictions exist in the compound’s reported biological activities, and how can they be resolved?

Answer:

Q. Methodological Guidance :

Q. How can structure-activity relationship (SAR) studies optimize derivatives of this compound?

Answer:

Q. Methodological Guidance :

Q. What are the challenges in assessing the environmental impact of this compound?

Answer:

- Persistence : Chlorinated pyridines resist biodegradation .

- Ecotoxicology : Potential bioaccumulation in aquatic organisms .

Q. Methodological Guidance :

- Perform OECD 301F biodegradation assays in activated sludge .

- Use zebrafish embryos (FET assay) to evaluate developmental toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.